Product packaging for Solanapyrone E(Cat. No.:)

Solanapyrone E

Cat. No.: B1247101
M. Wt: 304.4 g/mol
InChI Key: YJHFAFJKTXEFDR-IPJQOSJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solanapyrone E is a member of the solanapyrone family, a group of polyketide-derived secondary metabolites originally isolated from phytopathogenic fungi such as Alternaria solani and Ascochyta rabiei . These fungi are the causal agents of early blight in tomatoes and potatoes and blight in chickpeas, respectively . The solanapyrones are characterized by a distinctive 3,4-dehydrodecalin core structure that is biosynthesized through an intramolecular [4 + 2] cycloaddition, a reaction catalyzed by a dedicated Diels-Alderase enzyme . This enzymatic cyclization is a key area of interest in the study of natural product biosynthesis. Solanapyrones, including this compound, are studied primarily for their role as phytotoxins . Research indicates they can contribute to the virulence of the producing fungi, making them valuable tools for investigating plant-pathogen interactions and the mechanisms of disease development in crops . The study of these compounds provides insights into fungal pathogenesis and can aid in the development of strategies for managing plant diseases. In research settings, this compound is used in physiological and biochemical studies to elucidate its mode of action on plant cells. It also serves as a critical standard in analytical chemistry for the identification and quantification of solanapyrone compounds in fungal cultures and plant tissues. Furthermore, its unique biosynthetic pathway makes it a subject of interest in enzymology and synthetic biology . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O4 B1247101 Solanapyrone E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one

InChI

InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13-,17-/m1/s1

InChI Key

YJHFAFJKTXEFDR-IPJQOSJUSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC

Canonical SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC

Synonyms

solanapyrone B
solanapyrone E

Origin of Product

United States

Discovery, Isolation, and Structural Characterization of Solanapyrones

Initial Identification and Source Organisms of Solanapyrones

Solanapyrones are a class of polyketide-derived fungal metabolites first reported in 1983 as phytotoxins produced by the fungus Alternaria solani acs.orgnih.gov. This fungus is the causal agent of early blight disease in tomato and potato plants tandfonline.comfrontiersin.org. The initial investigation of A. solani led to the isolation of the first three members of this family, solanapyrones A, B, and C acs.org.

Subsequent research identified another significant fungal source of these compounds: Ascochyta rabiei, the pathogen responsible for Ascochyta blight in chickpeas nih.govdergipark.org.trwsu.edumdpi.com. This fungus is also known to produce solanapyrones A, B, and C in its culture filtrates dergipark.org.trwsu.eduresearchgate.net. The production of these metabolites by plant pathogens initially suggested their role as virulence factors in plant diseases nih.govdergipark.org.trwsu.edu. Since their initial discovery, a diverse family of solanapyrone analogues has been isolated from various fungal species, highlighting the broad distribution of this chemical scaffold in the fungal kingdom acs.orgresearchgate.net.

Isolation of Solanapyrone E and Related Analogues (Solanapyrones D, F, G)

The sources for this compound and its related analogues are varied, extending beyond terrestrial plant pathogens. Solanapyrones D and E were first isolated as minor components from the fungus Alternaria solani tandfonline.comnih.govoup.comtandfonline.com.

More diverse environments have also yielded new solanapyrone compounds. Solanapyrones E, F, and G were notably isolated from an unidentified marine filamentous fungus, designated CNC-159 researchgate.net. This fungus was found living on the surface of the green alga Halimeda monile acs.orgresearchgate.netresearchgate.net. The discovery of these compounds in a marine-derived fungus underscores the potential of marine ecosystems as a source for novel natural products nih.gov.

Additionally, new solanapyrone analogues have been isolated from fungicolous fungi, which are fungi that grow on other fungi. An unidentified fungicolous fungus collected in Hawaii was found to produce four new analogues, solanapyrones J, K, L, and M nih.govnih.gov. These findings indicate that solanapyrone-producing fungi inhabit a wide range of ecological niches, from agricultural crops to marine algae and other fungi researchgate.netnih.gov.

The production of solanapyrones is achieved through the cultivation of the source fungi in specific culture media, followed by extraction and purification processes. For instance, Turkish isolates of Ascochyta rabiei were grown in Czapek Dox liquid medium to study the kinetics of solanapyrone production, with maximum yields observed on the 14th day of incubation dergipark.org.tr.

In the case of the marine fungus CNC-159, cultivation was carried out in a marine-based medium for chemical analysis researchgate.net. For a Hawaiian fungicolous fungus (MYC-1710), solid-substrate fermentation on autoclaved rice for 30 days was employed nih.gov. The culture was then extracted with ethyl acetate (B1210297) to yield a crude extract containing the solanapyrone analogues nih.gov.

The general extraction protocol involves separating the fungal biomass from the liquid culture broth. The culture filtrate is then typically passed through a solid-phase extraction column, such as a C18 cartridge dergipark.org.trresearchgate.net. The solanapyrones are adsorbed onto the column and subsequently eluted with an organic solvent like acetonitrile (B52724) dergipark.org.trresearchgate.net. Further purification of the crude extract is often necessary and is typically achieved using chromatographic techniques, such as thin-layer chromatography or medium-pressure silica-gel column chromatography, to isolate the individual solanapyrone compounds tandfonline.com.

Spectroscopic Elucidation of Solanapyrone Structures

The chemical structures of this compound and its analogues were determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for elucidating the complex structures of natural products like solanapyrones emerypharma.comspringernature.com. The structures of Solanapyrones E, F, and G were characterized using these methods researchgate.netresearchgate.net.

1D NMR: ¹H NMR spectra provide information about the chemical environment of hydrogen atoms, including their connectivity through spin-spin coupling. ¹³C NMR spectra reveal the number and type of carbon atoms in the molecule. For this compound, the ¹H and ¹³C NMR data were similar to the known compound Solanapyrone C, but with key differences that indicated structural modifications researchgate.net.

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) were used to establish the connectivity between atoms. COSY spectra show correlations between coupled protons, helping to piece together fragments of the molecule researchgate.netemerypharma.com. HMQC identifies direct one-bond correlations between protons and the carbon atoms they are attached to. For this compound, these 2D methods were crucial in unambiguously assigning the decalin ring system and determining the position of a hydroxyl group researchgate.net. The relative stereochemistry was further established by interpreting ¹H NMR coupling constants and through a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which identifies protons that are close to each other in space researchgate.net.

Table 1: Selected ¹H and ¹³C NMR Data for this compound Data reported from analysis in CDCl₃.

Position ¹³C Chemical Shift (δ) ¹H Chemical Shift (δ), Multiplicity, Coupling Constant (J in Hz)
1 42.1 2.35 (dd, J=11.5, 10.0)
2 41.5 2.60 (m)
3 129.5 5.44 (m, J=11.5, 10.0)
4 126.9 5.65 (m)
5 42.9 2.15 (m, J=2)
6 26.5 1.15 (m, H-6a), 1.71 (m, H-6b)
7 64.9 1.27 (m, H-7a), 1.72 (m, H-7b)
8 34.0 1.19 (m, H-8a), 1.47 (m, H-8b)
9 24.1 1.52-1.58 (m)
10 44.2 2.30 (m, J=2)
12 98.2 5.68 (s)
16 16.2 0.95 (d, J=7.5)
17 163.5 10.05 (s)

This table is generated based on data from Jenkins et al., 1998. researchgate.net

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement.

For the characterization of this compound, HRMS was used to determine its molecular formula as C₁₇H₂₁NO₄ researchgate.net. This information was critical in distinguishing it from the related Solanapyrone C. The formula revealed the presence of an additional oxygen atom compared to what was expected from initial NMR comparisons, which was later confirmed by NMR to be a hydroxyl group researchgate.net. Similarly, HRMS was used to establish the molecular formula of Solanapyrone G as C₁₇H₂₁NO₃, confirming the loss of an oxygen atom compared to Solanapyrones E and F researchgate.net. The analysis of new solanapyrone analogues (J-M) from the Hawaiian fungicolous fungus also relied on HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) and NMR data to establish their molecular formulas and structures nih.gov.

Chiroptical Methods (CD Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. mtoz-biolabs.comresearchgate.net This differential absorption, known as the CD signal, provides information about the molecule's three-dimensional structure, particularly its absolute configuration and conformation in solution. spectroscopyeurope.comschrodinger.com

For molecules containing chromophores (light-absorbing groups), the electronic transitions within these groups are influenced by the chiral environment of the molecule as a whole. researchgate.net In the case of solanapyrones, the α-pyrone and dehydrodecalin moieties contain chromophores that give rise to CD signals. The resulting CD spectrum, which plots the difference in absorbance versus wavelength, is unique to a specific stereoisomer.

The absolute configuration of a compound like this compound can be determined by comparing its experimental CD spectrum to that of a known compound or by using empirical rules. mtoz-biolabs.com A more rigorous approach involves comparing the experimental spectrum with spectra predicted by quantum mechanical calculations for all possible stereoisomers. researchgate.net A good correlation between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. spectroscopyeurope.com

Table 1: Principles of Circular Dichroism (CD) Spectroscopy

Principle Description
Chirality The property of a molecule that is non-superimposable on its mirror image. Chiral molecules are optically active.
Polarized Light CD spectroscopy uses circularly polarized light, where the electric field vector rotates in a helical path.
Differential Absorption Chiral molecules absorb left- and right-circularly polarized light to different extents (ΔA = A_L - A_R).
CD Spectrum A plot of this differential absorption against wavelength, which is characteristic of a specific stereoisomer's structure.

| Absolute Configuration | The precise 3D arrangement of atoms in a chiral molecule, which can be determined by analyzing the CD spectrum. |

Absolute and Relative Stereochemical Assignments (e.g., Mosher Method)

The Mosher method is a well-established nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral secondary alcohols and amines. nih.govresearchgate.net This method involves the chemical derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov

The process involves two separate reactions where the chiral alcohol (like the hydroxyl-bearing stereocenter in a solanapyrone precursor or related compound) is esterified with (R)-MTPA chloride and (S)-MTPA chloride, yielding a pair of diastereomers known as Mosher esters. oregonstate.edu Since diastereomers have different physical properties, their NMR spectra will also be different. oregonstate.eduutoronto.ca

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δ_S - δ_R) of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute stereochemistry of the original alcohol can be deduced. nih.govresearchgate.net The protons on one side of the Mosher ester plane will experience shielding by the phenyl group of the MTPA moiety, while protons on the other side will be deshielded. The consistent pattern of these chemical shift differences allows for the assignment of the absolute configuration. oregonstate.edu

Table 2: Steps in Mosher Method for Stereochemical Assignment

Step Action Purpose
1 Prepare two samples of the chiral alcohol. To create two separate reactions for derivatization.
2 React one sample with (R)-MTPA chloride and the other with (S)-MTPA chloride. To form a pair of diastereomeric Mosher esters.
3 Acquire the ¹H NMR spectrum for each diastereomer. To obtain the chemical shift data for analysis.
4 Assign the proton signals in both spectra. To identify corresponding protons in the two diastereomers.
5 Calculate the chemical shift differences (Δδ = δ_S - δ_R) for protons near the stereocenter. To determine the shielding/deshielding pattern.

| 6 | Apply the Mosher model to the Δδ values. | To assign the absolute configuration (R or S) of the original alcohol. |

Structural Features of Solanapyrones: Decalin and Pyrone Moieties

The solanapyrone family of fungal metabolites, including this compound, is characterized by a distinctive and conserved chemical scaffold. This framework consists of two main structural components: a highly substituted decalin ring system and an α-pyrone moiety. nih.gov

The decalin moiety is a bicyclic hydrocarbon system that, in the case of solanapyrones, is typically a 3,4-dehydrodecalin. nih.gov This core structure is biosynthesized through a remarkable intramolecular [4+2] cycloaddition reaction, also known as a Diels-Alder reaction. nih.gov This enzymatic cyclization of a linear polyketide precursor establishes the complex relative stereochemistry of the decalin ring system. nih.gov

Attached to this decalin core is an α-pyrone (or 2-pyrone) ring. This is a six-membered heterocyclic lactone. The pyrone ring in solanapyrones is often substituted with various functional groups, which contribute to the structural diversity within this class of compounds. For instance, the specific structure of this compound is distinguished by the substituents on this pyrone ring. nih.gov The combination of the rigid, stereochemically rich decalin system and the functionalized pyrone ring defines the characteristic architecture of the solanapyrones. nih.gov

Table 3: Key Structural Moieties of Solanapyrones

Moiety Description Biosynthetic Origin
Decalin A bicyclic system composed of two fused six-membered rings, present as a 3,4-dehydrodecalin derivative. Intramolecular [4+2] Diels-Alder cycloaddition of a linear polyketide chain. nih.gov

| α-Pyrone | A six-membered unsaturated lactone ring attached to the decalin core. | Derived from the polyketide pathway. |

Biosynthetic Pathways and Genetic Regulation of Solanapyrones

Polyketide Synthase (PKS) Initiation of Solanapyrone Biosynthesis

The initiation of the solanapyrone biosynthetic pathway is catalyzed by a Type I highly reducing polyketide synthase (HR-PKS), which is responsible for assembling the foundational carbon skeleton of the molecule. nih.govresearchgate.net This initial phase sets the stage for all subsequent modifications.

The central enzyme in the initial step is the Sol1 polyketide synthase, encoded by the sol1 gene. nih.govresearchgate.net Sol1 functions as a prosolanapyrone synthase (PSS), iteratively catalyzing the condensation of precursor units to form a linear octaketide, a molecule composed of eight two-carbon units. nih.govresearchgate.net The domains present within Sol1 are typical of an HR-PKS, including a ketosynthase (KS), acyl transferase (AT), dehydrogenase (DH), ketoreductase (KR), enoyl reductase (ER), and acyl carrier protein (ACP). nih.gov Heterologous expression of the sol1 gene alone in Aspergillus oryzae led to the successful identification and purification of the octaketide product, desmethylprosolanapyrone I, confirming the specific function of Sol1 in initiating the pathway. acs.orgnih.govnih.gov

The assembly of the octaketide chain by Sol1 utilizes specific small molecule precursors. Isotopic labeling studies have definitively shown that the backbone of the solanapyrone molecule is derived from acetate (B1210297) units. nih.gov The process involves the condensation of these acetate molecules to build the polyketide chain. researchgate.net In addition to acetate, S-adenosylmethionine (SAM) serves as a crucial precursor. nih.govresearchgate.net SAM acts as a methyl donor, providing the methyl group required for the biosynthesis, a common role for this cofactor in many biological methylation reactions. nih.govnih.gov

Post-PKS Enzymatic Modifications

Following the synthesis of the initial octaketide chain by Sol1, the intermediate undergoes a series of tailoring reactions catalyzed by other enzymes encoded within the sol gene cluster. These modifications, including methylation, hydroxylation, and dehydrogenation, are essential for creating the structural diversity observed in the solanapyrone family.

The first modification of the Sol1 product is an O-methylation step. This reaction is catalyzed by the Sol2 O-methyltransferase, the protein product of the sol2 gene. nih.govresearchgate.netnih.gov The function of Sol2 was elucidated through stepwise heterologous expression experiments. nih.gov Co-expression of sol1 and sol2 in A. oryzae resulted in the production of prosolanapyrone I, a methylated version of the initial octaketide. nih.gov This confirmed that Sol2 acts specifically to methylate a hydroxyl group on the desmethylprosolanapyrone I intermediate. nih.gov O-methyltransferases are common in secondary metabolic pathways and play a key role in the structural diversification of natural products. mdpi.com

After methylation, the biosynthetic intermediate is hydroxylated by Sol6, a cytochrome P450 monooxygenase. nih.govresearchgate.netnih.gov Cytochrome P450s are a large family of heme-thiolate enzymes known for their ability to catalyze a wide range of oxidative reactions, including the hydroxylation of inert C-H bonds. beilstein-journals.orgresearchgate.net The role of Sol6 was confirmed when sol1, sol2, and sol6 were co-expressed, leading to the isolation of prosolanapyrone II. nih.gov This experiment demonstrated that Sol6 is responsible for the specific hydroxylation of a methyl group in the prosolanapyrone I intermediate, adding another layer of chemical complexity to the molecule. nih.gov

The sol3 gene within the cluster encodes a dehydrogenase, specifically an alcohol dehydrogenase (ADH). nih.govnih.gov Dehydrogenases catalyze the removal of hydrogen from a molecule, typically resulting in the formation of a double bond or a carbonyl group. In the context of solanapyrone biosynthesis, it has been proposed that Sol3 is responsible for the conversion of solanapyrone A to solanapyrone B, which is a reduction product. nih.govnih.gov However, the precise role and timing of Sol3's action in the pathway are not fully established, as some studies have not detected solanapyrone B in culture, suggesting its function may be more complex or substrate-specific. nih.gov

Table of Biosynthetic Genes and Enzymes

Gene Enzyme Name Enzyme Type Function
sol1 Prosolanapyrone Synthase (PSS) Polyketide Synthase (PKS) Initiates biosynthesis by forming an octaketide chain from acetate and SAM. nih.govresearchgate.netresearchgate.net
sol2 Sol2 O-methyltransferase O-methyltransferase Methylates a hydroxyl group on the initial octaketide product. nih.govresearchgate.net
sol6 Sol6 Monooxygenase Cytochrome P450 Monooxygenase Hydroxylates a methyl group on the prosolanapyrone I intermediate. nih.govresearchgate.net

Table of Chemical Compounds

Compound Name
Solanapyrone E
Acetate
S-adenosylmethionine (SAM)
Desmethylprosolanapyrone I
Prosolanapyrone I
Prosolanapyrone II
Solanapyrone A

Key Cyclization Step: The Diels-Alderase Enzyme (Sol5)

Central to the biosynthesis of solanapyrones is the enzyme Sol5, which functions as a Diels-Alderase. This enzyme is responsible for catalyzing the key intramolecular [4+2] cycloaddition reaction that forms the bicyclic decalin core of the solanapyrone structure. The gene sol5 has been identified in the solanapyrone biosynthetic gene clusters of fungi such as Alternaria solani and Ascochyta rabiei. researchgate.netnih.gov Functional analysis through gene deletion of sol5 in these fungi resulted in the complete cessation of solanapyrone production, confirming its essential role in the biosynthetic pathway. nih.gov

Sol5 is a bifunctional enzyme, exhibiting both oxidase and cyclase activities. researchgate.netresearchgate.net It is a flavin-dependent oxidase that catalyzes two distinct chemical transformations in sequence. researchgate.netnih.govnih.gov The first step is the oxidation of an alcohol group on the linear polyketide precursor, prosolanapyrone II, to an aldehyde. researchgate.netacs.org This oxidation is crucial as it activates the dienophile for the subsequent cyclization. The second function is the catalysis of the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of the oxidized intermediate to form the decalin ring system. researchgate.netresearchgate.netnih.gov Purified recombinant Sol5 has been shown to convert the achiral precursor prosolanapyrone II into (-)-solanapyrone A, demonstrating that this single enzyme is responsible for both the oxidation and the subsequent stereoselective cycloisomerization. nih.gov

The formation of the decalin core is a classic example of an intramolecular Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. In the biosynthesis of solanapyrones, the linear precursor, after oxidation by Sol5, contains both a diene and a dienophile moiety. The enzyme facilitates the [4+2] cycloaddition where the conjugated diene reacts with the α,β-unsaturated aldehyde (the dienophile) to form the characteristic six-membered ring fused to another six-membered ring, creating the decalin scaffold. researchgate.netacs.org Isotope labeling studies have provided strong evidence for the involvement of a Diels-Alder reaction in this process. rsc.org The high degree of exo-selectivity observed in the formation of solanapyrone A strongly suggests that the reaction is under enzymatic control, as non-enzymatic Diels-Alder reactions of similar precursors typically favor the endo product. acs.org

A key feature of enzyme-catalyzed reactions is their ability to control stereochemistry, and Sol5 is no exception. The intramolecular Diels-Alder reaction can theoretically lead to multiple stereoisomers. However, the action of Sol5 ensures the formation of solanapyrones with a specific and consistent stereochemistry. nih.gov The enzyme's active site presumably binds the linear precursor in a conformation that favors the formation of the exo transition state, leading predominantly to the stereoisomers found in naturally occurring solanapyrones like solanapyrone A. acs.org This stereochemical control is a hallmark of Diels-Alderase enzymes and highlights the sophisticated molecular machinery that nature has evolved for the synthesis of complex natural products.

Biosynthetic Intermediates and Proposed Pathways

The biosynthesis of this compound is part of a larger metabolic network that produces a family of related solanapyrone compounds. The pathway proceeds through a series of key intermediates, with the initial steps being the assembly of a polyketide chain followed by modifications and the crucial cyclization reaction.

The biosynthesis is initiated by a polyketide synthase (PKS) encoded by the sol1 gene. researchgate.net Heterologous expression of sol1 in Aspergillus oryzae led to the identification of desmethylprosolanapyrone I as the initial polyketide product. researchgate.netnih.govnih.gov This compound represents the linear octaketide precursor before any subsequent modifications such as methylation.

Following the formation of desmethylprosolanapyrone I, the next step in the proposed pathway is a methylation reaction. Co-expression of the sol1 and sol2 genes, the latter encoding an O-methyltransferase, results in the production of prosolanapyrone I . nih.gov This intermediate is then further modified by other enzymes in the cluster, including hydroxylation by a P450 monooxygenase (Sol6) to yield prosolanapyrone II, the direct substrate for the Diels-Alderase Sol5. researchgate.netresearchgate.net The subsequent oxidation and intramolecular [4+2] cycloaddition catalyzed by Sol5 leads to the formation of the core solanapyrone structure, which can then be further diversified to yield compounds like this compound.

Prosolanapyrone II

Prosolanapyrone II is a key intermediate in the biosynthesis of solanapyrones. Its formation is a multi-step process initiated by the polyketide synthase (PKS) encoded by the sol1 gene. This enzyme is responsible for creating the initial octaketide backbone. Following the PKS-mediated synthesis, two crucial modifications are carried out by enzymes encoded within the solanapyrone gene cluster. The sol2 gene product, an O-methyltransferase, and the sol6 gene product, a cytochrome P450 monooxygenase, act sequentially to yield prosolanapyrone II. nih.govresearchgate.net Specifically, the coexpression of sol1, sol2, and sol6 in a heterologous host resulted in the isolation of prosolanapyrone II, confirming the roles of these enzymes in its biosynthesis. nih.gov Prosolanapyrone II then serves as the direct substrate for the subsequent oxidation and cyclization steps that lead to the core solanapyrone structure.

Prosolanapyrone III

Prosolanapyrone III is the immediate achiral precursor that undergoes the characteristic Diels-Alder reaction to form the bicyclic decalin system of solanapyrones. It is generated from prosolanapyrone II through an oxidation reaction. This critical step is catalyzed by the enzyme encoded by the sol5 gene. researchgate.net Sol5 is a unique, bifunctional enzyme with oxidase activity, which converts the primary alcohol group of prosolanapyrone II into an aldehyde, thus forming prosolanapyrone III. researchgate.net Following its formation, prosolanapyrone III is then cyclized by the same Sol5 enzyme, which also functions as a Diels-Alderase, into the final solanapyrone products. researchgate.net

Genetic Organization and Regulation of Solanapyrone Biosynthesis

The production of solanapyrones is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes required for the synthesis of the solanapyrone backbone and its modifications, as well as regulatory elements that control their expression. The genomic architecture and regulation of this cluster are intricate, involving specific transcription factors and a dynamic genomic environment.

Solanapyrone Gene Clusters (sol1-sol6)

The solanapyrone biosynthetic gene cluster is composed of six core genes, designated sol1 through sol6. nih.govresearchgate.net These genes are typically found in close proximity within the fungal genome, a common feature for secondary metabolite BGCs. The cluster was first identified in Alternaria solani and subsequently in Ascochyta rabiei. researchgate.netresearchgate.net In A. rabiei, the homologous genes exhibit a high degree of amino acid sequence identity (96-98%) with those in A. solani. nih.gov

The functions of the genes within the cluster have been elucidated through genetic and biochemical studies:

sol1 : Encodes a highly reducing iterative polyketide synthase (PKS) that initiates the biosynthetic pathway by assembling the polyketide chain. nih.govresearchgate.net

sol2 : Encodes an O-methyltransferase responsible for methylating a hydroxyl group on the polyketide intermediate. nih.govresearchgate.net

sol3 : Encodes a dehydrogenase, though its precise role in the main biosynthetic pathway remains unclear. researchgate.net

sol4 : Encodes a transcriptional regulator that controls the expression of the other cluster genes. nih.govresearchgate.net

sol5 : Encodes a remarkable bifunctional enzyme, a FAD-dependent oxidase/Diels-Alderase, that catalyzes both the oxidation of prosolanapyrone II to prosolanapyrone III and the subsequent intramolecular [4+2] cycloaddition to form the solanapyrone scaffold. nih.govresearchgate.net

sol6 : Encodes a cytochrome P450 monooxygenase that, along with Sol2, is involved in the modifications leading to prosolanapyrone II. nih.govresearchgate.net

Table 1: Genes of the Solanapyrone Biosynthetic Cluster and Their Functions

Gene Encoded Protein Function in Biosynthesis
sol1 Polyketide Synthase (PKS) Initiates biosynthesis, forms the octaketide backbone. nih.govresearchgate.net
sol2 O-methyltransferase Modifies the polyketide intermediate. nih.govresearchgate.net
sol3 Dehydrogenase Role not fully elucidated. researchgate.net
sol4 Zn(II)2Cys6 Transcription Factor Pathway-specific positive regulator. nih.govresearchgate.net
sol5 Oxidase/Diels-Alderase Catalyzes the final oxidation and cyclization steps. nih.govresearchgate.net
sol6 Cytochrome P450 Modifies the polyketide intermediate to form prosolanapyrone II. nih.govresearchgate.net

Role of Sol4 as a Pathway-Specific Transcriptional Regulator

The expression of the solanapyrone gene cluster is tightly controlled by a pathway-specific transcriptional regulator encoded by the sol4 gene. nih.gov Sol4 belongs to the Zn(II)2Cys6 (or C6 zinc finger) class of transcription factors, which are common regulators of primary and secondary metabolism in fungi. nih.govresearchgate.net

Genetic studies, including gene deletion and overexpression experiments, have demonstrated that Sol4 is a positive regulator, essential for the transcription of the other sol genes. nih.govresearchgate.net Deletion of the sol4 gene in A. rabiei resulted in the complete abolishment of solanapyrone production, confirming its critical role in activating the biosynthetic pathway. nih.govresearchgate.net Conversely, overexpression of sol4 led to increased transcript levels of all other genes in the cluster, except for sol3. researchgate.net These findings indicate that Sol4 is both necessary and sufficient for the induction of the solanapyrone cluster genes, acting as a master switch for the entire pathway. nih.govresearchgate.net

Genomic Context: AT-Rich Regions and Transposable Elements

The solanapyrone gene cluster is situated in a dynamic and unusual genomic environment. In A. rabiei, the cluster is located in a subtelomeric region, approximately 45 kb from the end of a chromosome. nih.gov This region is characterized by being highly AT-rich and is populated with transposable elements (TEs), specifically of the Tc1/Mariner-type. nih.govwsu.edu

A notable feature in A. rabiei is that the gene cluster is physically interrupted by a large AT-rich region of about 13 kb, which lies between the sol2 and sol3 genes. nih.govresearchgate.net This AT-rich environment is believed to be a result of a fungal-specific genome defense mechanism known as repeat-induced point mutation (RIP). nih.govwsu.edu Despite this dynamic and potentially unstable genomic location, the solanapyrone gene cluster has maintained its functional integrity, suggesting a strong selective pressure for the production of these metabolites. nih.govwsu.edu The proximity to TEs and telomeres is a common feature of secondary metabolite gene clusters in fungi, as these regions are hotspots for genomic rearrangement and evolution.

Hypotheses on Horizontal Gene Transfer (HGT) of Gene Clusters

The genomic organization and location of the solanapyrone BGC have led to hypotheses regarding its evolutionary origin, including the possibility of horizontal gene transfer (HGT). HGT, the movement of genetic material between different species, is a recognized mechanism for the rapid evolution of traits in fungi, particularly for secondary metabolite production. The transfer of an entire BGC can instantly confer the ability to produce a complex molecule to a new host.

Several lines of evidence support the plausibility of HGT for the solanapyrone cluster:

Genomic Location : The cluster's position in a subtelomeric region rich in transposable elements is significant. nih.gov These mobile genetic elements can facilitate the movement and rearrangement of DNA, including the excision and integration of entire gene clusters, making HGT more likely.

Patchy Distribution : The presence of solanapyrone production in distantly related fungal species could suggest acquisition via HGT rather than vertical inheritance from a common ancestor.

High Sequence Identity : The remarkably high sequence identity of the sol genes between A. rabiei and A. solani is consistent with a relatively recent transfer event between species or acquisition from a common donor. nih.gov

While direct proof of an HGT event for the solanapyrone cluster is still forthcoming, the genomic context strongly suggests that it has been shaped by the dynamic evolutionary forces common to fungal secondary metabolite genes, where HGT is a key driver of metabolic diversity.

Chemosynthesis and Analogue Derivatization of Solanapyrones

Total Synthesis Strategies for Solanapyrone E

The total synthesis of this compound, a phytotoxic polyketide natural product, has been a subject of significant interest in the field of organic chemistry. nih.govacs.org These strategies often revolve around the stereoselective construction of its characteristic decalin framework and the subsequent installation of the pyrone moiety.

Domino Michael Reaction Approaches

A key strategy in the total synthesis of (-)-solanapyrone E involves a domino Michael reaction. nih.govfigshare.comresearchmap.jp This approach utilizes the kinetic enolate of an optically pure acetylcyclohexene derivative and methyl crotonate to construct the decalin core. nih.govacs.org The reaction proceeds through a sequential Michael addition, where the enolate first adds to the methyl crotonate. This is followed by a second intramolecular Michael addition, which establishes the bicyclic decalin system. acs.org This domino reaction is highly stereoselective, with the chirality of the starting acetylcyclohexene directing the stereochemical outcome of the subsequent reactions. acs.org The initial product is a kinetically favored cis-fused decalone, which can then be isomerized to the more thermodynamically stable trans-fused decalone. acs.orgnih.gov

Stereoselective Construction of Decalin Frameworks

The stereoselective construction of the decalin framework is a critical step in the synthesis of this compound. The domino Michael reaction approach provides a powerful method for achieving this. nih.govacs.org The reaction between the kinetic enolate of (S)-acetylcyclohexene and methyl crotonate stereoselectively yields a decalone intermediate. acs.org This intermediate can then be converted to the desired trans-decalone through base-mediated isomerization. acs.org The stereochemistry of the decalin ring significantly influences the biological activities of the resulting compounds. nih.gov Alternative strategies for constructing decalin systems in natural product synthesis include intramolecular Diels-Alder reactions and cascade cyclization reactions. nih.govrsc.org

Installation of the Pyrone Moiety

Following the construction of the decalin core, the final key step is the installation of the α-pyrone moiety. nih.govacs.org This is typically achieved through the condensation of a methyl acetoacetate (B1235776) equivalent with the decalone intermediate. nih.govfigshare.comresearchmap.jp The subsequent cyclization of the resulting adduct forms the pyrone ring. nih.gov To complete the synthesis of this compound, a hydroxymethyl group is introduced into the pyrone ring. nih.govacs.orgnih.gov This is often accomplished via Pummerer-related reactions. nih.gov

Synthetic Methodologies for Solanapyrone Analogues

The development of synthetic methodologies for solanapyrone analogues is crucial for exploring their biological activities and establishing structure-activity relationships. These methods often build upon the strategies developed for the total synthesis of the natural products themselves. For instance, modifications to the domino Michael reaction approach can be used to generate a variety of decalin cores. nih.gov Similarly, different substituents can be introduced onto the pyrone ring to create a library of analogues.

Synthetic efforts have also focused on creating simplified analogues that retain the key structural features necessary for biological activity. This approach, known as function-oriented synthesis, aims to develop more accessible compounds for biological screening.

Structure-Activity Relationship (SAR) Studies of Solanapyrone Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. scirp.orgiomcworld.com For solanapyrone derivatives, these studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological effects. mdpi.com

Chemical Modification Strategies

Chemical modification strategies for SAR studies of solanapyrone derivatives focus on altering specific parts of the molecule to probe their importance for activity. rsc.org Key areas for modification include the decalin framework and the substituents on the pyrone ring. For example, the stereochemistry of the decalin ring can be varied to assess its impact on biological function. nih.gov

The development of efficient synthetic routes, including automated solid-phase synthesis, can facilitate the rapid generation of diverse analogues for comprehensive SAR studies. rsc.org Computational methods, such as molecular docking, can also be employed to predict the binding of analogues to their biological targets and guide the design of new derivatives with improved properties. mdpi.comrsc.org

Impact of Structural Alterations on Biological Activities

The biological activity of solanapyrone compounds is intrinsically linked to their specific chemical structures. Minor alterations to the core solanapyrone scaffold, whether through natural biosynthetic pathways or synthetic derivatization, can lead to significant changes in their phytotoxic, antimicrobial, and antifungal profiles. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological function, have been instrumental in elucidating the functional importance of different parts of the solanapyrone molecule.

Research has demonstrated that the activity of solanapyrones is not uniform across the class. For instance, the isomeric relationship between different solanapyrones plays a critical role in determining their biological specificity. Solanapyrone A exhibits potent, broad-spectrum antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Micrococcus tetragenus, with a potency comparable to the antibiotic ampicillin. researchgate.netresearchgate.netmdpi.com It also shows significant antifungal properties against various saprobic fungi. mdpi.comresearchgate.net In contrast, its isomer, Solanapyrone C, is considerably more selective, primarily affecting Bacillus megaterium and certain unicellular algae. researchgate.netresearchgate.netmdpi.com This highlights that the specific arrangement of substituents on the dehydrodecalin ring system is a key determinant of the compound's range of biological targets.

The phytotoxicity of these compounds also varies significantly with their structure. In a chickpea seedling root growth inhibition assay, Solanapyrone A was identified as the most potent phytotoxin, followed by Solanapyrone B and then Solanapyrone C. acs.org This variance underscores how subtle changes, such as the oxidation state difference between Solanapyrone A (aldehyde) and Solanapyrone B (alcohol), can modulate the degree of biological effect.

Further evidence for the critical role of specific functional groups comes from the study of other naturally occurring analogues. mdpi.com Solanapyrones J and K demonstrate antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans. mdpi.comacs.org However, the closely related Solanapyrones L and M, which differ from J and K in the functionalization of the α-pyrone ring, are devoid of significant biological activity. mdpi.com This finding strongly suggests that the integrity and specific substitution pattern of the pyrone moiety are essential for the antimicrobial action of these compounds.

Other analogues exhibit distinct activity spectra. Solanapyrone N has been shown to be effective in suppressing the growth of the fungi Botrytis cinerea and Penicillium islandicum. researchgate.netmdpi.com Solanapyrones E, F, and G, isolated from a marine fungus, have demonstrated toxicity against the marine unicellular alga Dunaliella sp. at concentrations of 100 μg/ml. researchgate.net

The following tables summarize the known biological activities of various solanapyrone analogues, illustrating the impact of structural differences.

Table 1: Comparative Phytotoxicity of Solanapyrone Analogs on Chickpea Seedling Root Growth
CompoundInhibitory Concentration
Solanapyrone A250 μM
Solanapyrone B450 μM
Solanapyrone C600 μM
Table 2: Antimicrobial and Antifungal Spectrum of Solanapyrone Analogs
CompoundActivity SpectrumReference
Solanapyrone ABroad-spectrum antibacterial (B. subtilis, M. tetragenus); Antifungal researchgate.netresearchgate.netmdpi.com
Solanapyrone CSelective antibacterial (B. megaterium); Algistatic researchgate.netresearchgate.netmdpi.com
This compoundToxic to Dunaliella sp. (unicellular alga) researchgate.net
Solanapyrones J & KActive against S. aureus and C. albicans mdpi.comacs.org
Solanapyrones L & MNo significant activity reported mdpi.com
Solanapyrone NAntifungal (B. cinerea, P. islandicum) researchgate.netmdpi.com

Biological Activities and Mechanistic Investigations of Solanapyrones

Phytotoxic Activities of Solanapyrones

Solanapyrones are recognized as potent phytotoxins, capable of causing damage to a range of plant species. mdpi.comacs.org They were first identified as phytotoxic metabolites produced by the fungus Alternaria solani, the causal agent of early blight in potatoes and tomatoes. mdpi.comtandfonline.com The phytotoxicity of these compounds is a key area of investigation, particularly concerning their role in plant diseases. apsnet.org

The phytotoxic nature of solanapyrones is often evaluated through their impact on the germination and growth of seedlings, with lettuce (Lactuca sativa) being a common model. tandfonline.comnih.gov Solanapyrone E, along with other analogues like A and D, has been shown to affect lettuce seedling growth, highlighting its phytotoxic properties. tandfonline.comresearchgate.net Studies have demonstrated that various plant extracts can inhibit lettuce seed germination and affect root and shoot length, a principle used to assess the allelopathic potential of chemical compounds like solanapyrones. nih.govjscimedcentral.comresearchgate.net The inhibition of root elongation is a particularly sensitive measure of phytotoxicity. nih.govableweb.org

Solanapyrones produced by the fungus Ascochyta rabiei are implicated in Ascochyta blight, a severe disease affecting chickpea (Cicer arietinum). usda.govmdpi.com Solanapyrones A, B, and C have been shown to reduce both seed germination and root development in chickpea plants. mdpi.com Solanapyrone A, in particular, is highly toxic to several legume species and has been observed to cause a loss of turgor in chickpea shoots. mdpi.comapsnet.org Research has also explored the use of chemical safeners to reduce the sensitivity of chickpea shoots to solanapyrone A. ucl.ac.uk

The model plant Arabidopsis thaliana is also susceptible to the phytotoxic effects of solanapyrones. apsnet.orgapsnet.org Studies have shown that solanapyrone A inhibits primary root elongation in Arabidopsis thaliana seedlings. apsnet.orgresearchgate.net Interestingly, while primary root growth is inhibited, lateral root branching can be induced by increasing concentrations of solanapyrone A. researchgate.net

As the original source of solanapyrones, Alternaria solani produces these toxins, which affect its host plants, potato (Solanum tuberosum) and tomato. mdpi.comapsnet.org While the phytotoxicity is well-documented, the precise role of these compounds in the virulence of A. solani is complex. apsnet.orgapsnet.org

Initially, the strong phytotoxicity of solanapyrones led to the hypothesis that they were essential for the disease-causing ability (pathogenicity) of fungi like A. rabiei and A. solani. mdpi.comapsnet.org It was thought that the ability of different A. rabiei isolates to produce solanapyrones correlated with their virulence on chickpea. mdpi.com

However, subsequent genetic studies have challenged this view. mdpi.comusda.gov Researchers created mutant strains of both A. rabiei and A. solani that were unable to produce solanapyrones by deleting the sol5 gene, which encodes a Diels-Alderase enzyme critical for the final step in biosynthesis. apsnet.orgnih.gov Pathogenicity tests revealed that these solanapyrone-minus mutants were still as virulent as the wild-type strains that produced the toxins. apsnet.orgnih.gov This crucial finding demonstrated that solanapyrones are not required for pathogenicity in these fungi. mdpi.comusda.govapsnet.org Further supporting this, the gene responsible for solanapyrone production in A. rabiei was found to be expressed at the site of spore production, not during the actual infection of the plant. mdpi.com This suggests that while solanapyrones are toxic to plants, they may fulfill other ecological roles for the fungus, such as competing with other microbes during its saprobic (living on dead organic matter) growth stage. mdpi.comnih.gov

Antimicrobial Activities

In addition to their effects on plants, solanapyrones exhibit a range of antimicrobial activities, inhibiting the growth of various fungi and bacteria. acs.orgontosight.ai This suggests a broader ecological role for these compounds beyond plant-pathogen interactions, possibly in defending the producing fungus against competing microorganisms. mdpi.comasm.org

Several solanapyrone analogues have demonstrated notable antifungal properties. acs.orgnih.gov For instance, solanapyrone J has been reported to be active against the fungi Aspergillus flavus and Fusarium verticillioides. acs.orgnih.govusda.gov A. flavus is a common saprotrophic fungus that can produce mycotoxins, and F. verticillioides is a pathogen of maize. The activity of solanapyrones against such fungi suggests a role in microbial competition. mdpi.com Some synthetic derivatives of similar compounds, like psoralen, have also shown effectiveness against fungi such as Botrytis cinerea and Rhizoctonia solani. mdpi.com

Table 1: Antifungal Activity of Solanapyrone J This table is based on data from disk diffusion and microdilution assays.

Fungal SpeciesActivity MetricValueReference Standard (Nystatin)
Aspergillus flavusMIC~20 µg/mL~10 µg/mL
IC₅₀~8.6 µg/mL5 µg/mL
Fusarium verticillioidesMIC~24 µg/mL~10 µg/mL
IC₅₀~15 µg/mL3 µg/mL
Data sourced from Schmidt et al. (2007). acs.org MIC (Minimum Inhibitory Concentration); IC₅₀ (Half-maximal Inhibitory Concentration).

The antimicrobial spectrum of solanapyrones extends to bacteria. acs.org Solanapyrones J and K have shown activity against the Gram-positive bacterium Staphylococcus aureus. acs.orgnih.govusda.gov S. aureus is a significant human pathogen, and compounds that inhibit its growth are of medical interest. biorxiv.org Another Gram-positive bacterium, Bacillus subtilis, has also been noted as being susceptible to certain solanapyrone analogues. acs.org The activity against B. subtilis is relevant as this bacterium itself can produce metabolites that inhibit S. aureus. biorxiv.orgijcmas.com Research on related compounds has also indicated potential activity against Bacillus megaterium. researchgate.net

Antialgal Effects (e.g., against Dunaliella sp.)

This compound, a metabolite produced by an unidentified marine fungus (CNC-159) isolated from the surface of the green alga Halimeda monile, has demonstrated moderate antialgal properties. nih.govresearchgate.netresearchgate.net In liquid culture growth inhibition assays, this compound was tested for its effects against the unicellular marine chlorophyte Dunaliella sp. nih.govresearchgate.net The compound exhibited a measurable inhibitory effect on the growth of this alga. researchgate.net Specifically, at a concentration of 200 µg/ml, this compound showed 15% inhibition of Dunaliella sp. growth. researchgate.net This activity was part of a broader study where related compounds, Solanapyrone C and Solanapyrone F, also showed antialgal effects, suggesting a potential ecological role for these metabolites in mediating interactions between marine fungi and algae. researchgate.netresearchgate.netcapes.gov.br

Table 1: Antialgal Activity of this compound against Dunaliella sp.

Compound Concentration (µg/ml) % Inhibition Source(s)

Molecular Mechanisms of Action (Non-Human Specific)

Interaction with DNA Polymerases (e.g., X-family DNA polymerases)

While direct studies on this compound's interaction with DNA polymerases are not available, extensive research on the closely related Solanapyrone A provides significant insight into the potential mechanism for this class of compounds. Solanapyrone A is a known inhibitor of DNA polymerases, specifically targeting the X-family of these enzymes. researchgate.netresearchgate.net It selectively inhibits the in vitro activities of mammalian DNA polymerase β (pol β) and DNA polymerase λ (pol λ). nih.govacs.org

The 50% inhibitory concentration (IC₅₀) for Solanapyrone A against pol β is 30 µM, and for pol λ, it is 37 µM. researchgate.netresearchgate.netnih.gov The mechanism of this inhibition involves Solanapyrone A competing with both the DNA template and the nucleotide substrate. nih.gov Further analysis has shown that Solanapyrone A selectively binds to the N-terminal 8-kDa domain of pol β. nih.gov This domain is responsible for binding single-stranded DNA; by targeting it, Solanapyrone A effectively inhibits the DNA-binding activity of the polymerase without affecting other functions like AP lyase activity. nih.gov This specific binding to X-family DNA polymerases, which are crucial for DNA repair processes, suggests a mode of action that could disrupt cell cycle control. researchgate.net

Table 2: Inhibitory Concentration (IC₅₀) of Solanapyrone A against X-Family DNA Polymerases

Enzyme IC₅₀ (µM) Source(s)
DNA polymerase β (pol β) 30 researchgate.netnih.govacs.org

Modulation of Specific Cellular Pathways

This compound is directly implicated in the terminal stages of the solanapyrone biosynthetic pathway. uniprot.orguniprot.orgnih.gov Within the producing fungus, Alternaria solani, a gene cluster containing six sol genes orchestrates the synthesis of these compounds. uniprot.orguniprot.orgapsnet.org this compound is formed from its precursor, Solanapyrone D, through a reaction catalyzed by the sol3 gene product, a dehydrogenase. uniprot.orgnih.gov This conversion represents a key step in the metabolic pathway of the fungus.

Again, drawing from its well-studied analogue, Solanapyrone A has been shown to modulate several other non-human specific cellular pathways. In plants, it has been observed to inhibit the primary root growth of Arabidopsis thaliana at a concentration of 60 µM. apsnet.org This suggests an interference with plant developmental pathways. Furthermore, Solanapyrone A was found to induce the phosphorylation of H+-ATPase in tomato and inhibit the activity of a calcium-dependent protein kinase in potato, indicating its ability to disrupt key signaling and enzymatic pathways in plants. acs.org The binding of Solanapyrone A to DNA polymerases suggests it could modulate pathways related to DNA damage response and repair. researchgate.net

Identification of Other Potential Enzyme Targets

Research into the solanapyrone family, particularly Solanapyrone A, has identified several potential enzyme targets outside of the human system.

The most prominent targets are the X-family DNA polymerases , specifically DNA polymerase β and DNA polymerase λ, as detailed previously. nih.govacs.orgtandfonline.com

In plants, other enzyme targets for Solanapyrone A have been identified, including:

Calcium-dependent protein kinase (CDPK) : Solanapyrone A was found to inhibit the phosphorylation of a CDPK from potato, interfering with calcium-based signaling pathways. acs.org

H+-ATPase : This proton pump in tomato was identified as another target, with Solanapyrone A inducing its phosphorylation. acs.org

Furthermore, the enzymes within the solanapyrone biosynthetic pathway are intrinsically linked to these compounds. This compound is a direct product of the Sol3 dehydrogenase , which acts upon Solanapyrone D. uniprot.orgnih.gov The entire pathway leading to the formation of solanapyrones involves a cascade of enzymes, including the prosolanapyrone synthase (Sol1), an O-methyltransferase (Sol2), a cytochrome P450 monooxygenase (Sol6), and the bifunctional solanapyrone synthase (Sol5), which acts as both an oxidase and a Diels-Alderase. uniprot.orguniprot.orgresearchgate.net

Advanced Analytical Methodologies for Solanapyrone Research

Extraction and Pre-purification Techniques

The initial step in studying solanapyrones from fungal cultures involves extracting these metabolites from the culture broth or mycelium. Various techniques are employed to concentrate and partially purify the target compounds before detailed chromatographic analysis.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the rapid and selective sample preparation of solanapyrones prior to chromatographic analysis. sigmaaldrich.com This method isolates one or more analytes from a liquid sample by extracting, partitioning, and/or adsorbing them onto a solid stationary phase. sigmaaldrich.com

In the context of solanapyrone research, C18 cartridges are frequently utilized. For instance, culture filtrates of Ascochyta rabiei were passed through C18 cartridges, and the toxins were subsequently eluted with acetonitrile (B52724) (ACN). researchgate.net Similarly, Sep-Pak Vac 6 cc (1-g) tC18 cartridges have been used to extract solanapyrones from liquid cultures, with methanol (B129727) serving as the elution solvent. nih.gov The C18 sorbent is silica-based and end-capped, providing strong hydrophobic retention with minimal secondary polar interactions. phenomenex.com This makes it effective for extracting both hydrophobic and polar organic analytes from aqueous matrices. phenomenex.com

The general procedure for SPE involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the retained analytes. This process not only concentrates the solanapyrones but also removes interfering substances from the sample matrix, leading to cleaner extracts and improved downstream analysis. sigmaaldrich.com The use of ion-exchange chromatography can also be an integral part of the separation procedure, offering an orthogonal approach to the classic reversed-phase strategy. nih.gov

Table 1: Representative Solid Phase Extraction (SPE) Parameters for Solanapyrone Analysis
ParameterDescriptionSource
Sorbent TypeReversed-phase C18 silica (B1680970) researchgate.netnih.gov
Cartridge ExampleSep-Pak Vac 6 cc (1-g) tC18; Isolute C18 (1 g) nih.govcabidigitallibrary.org
Conditioning SolventMethanol, followed by water cabidigitallibrary.org
Elution SolventAcetonitrile (ACN) or Methanol researchgate.netnih.gov
ApplicationExtraction from fungal culture filtrates researchgate.netcabidigitallibrary.org

Liquid-Liquid Partitioning

Liquid-Liquid Extraction (LLE), or liquid-liquid partitioning, is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases. chromatographyonline.comeconomysolutions.in Typically, one phase is aqueous, and the other is an organic solvent. chromatographyonline.com The choice of solvent is critical and depends on factors like the polarity and solubility of the target compound. hilarispublisher.com

For the isolation of solanapyrones, LLE is often employed on a larger scale. After adjusting the pH of the culture filtrate to acidic conditions (e.g., pH 3.0 with H2SO4), the broth is partitioned against an organic solvent like ethyl acetate (B1210297). cabidigitallibrary.orgucl.ac.uk This process transfers the solanapyrones from the aqueous culture medium to the organic phase. ucl.ac.uk The efficiency of this extraction is determined by the partition coefficient of the solanapyrone molecules between the two phases. libretexts.org The organic extract, now enriched with solanapyrones, can then be concentrated and subjected to further purification steps. cabidigitallibrary.org

Flash Chromatography

Flash chromatography is a purification technique that utilizes a column packed with a solid medium, such as silica gel, to separate chemical mixtures. biotage.com It is a form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the column more quickly than in traditional gravity-fed chromatography. biotage.comresearchgate.net

Following initial extraction by methods like LLE, flash chromatography is a key step in obtaining pure samples of solanapyrones. cabidigitallibrary.orgucl.ac.uk The concentrated crude extract is loaded onto a silica gel column. cabidigitallibrary.orgucl.ac.uk A solvent or a gradient of solvents (the mobile phase) is then passed through the column. rochester.edu Compounds separate based on their differing affinities for the stationary phase (silica) and the mobile phase. biotage.com For instance, pure samples of solanapyrone A have been obtained by flash chromatography of an ethyl acetate extract on silica gel. cabidigitallibrary.org This technique is effective for separating solanapyrones from other co-extracted fungal metabolites, yielding fractions containing the purified target compounds. ucl.ac.uk

Chromatographic Separation Methods

Following initial extraction and pre-purification, high-resolution chromatographic techniques are essential for the separation, identification, and quantification of individual solanapyrone compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase under high pressure. wikipedia.org

HPLC has been instrumental in the analysis of solanapyrones. zemdirbyste-agriculture.lt Reversed-phase HPLC, typically using a C18 column, is the most common mode of separation. zemdirbyste-agriculture.ltresearchgate.net In this setup, a polar mobile phase, often a mixture of acetonitrile and water, is used. zemdirbyste-agriculture.lt Solanapyrone E, along with other related compounds like solanapyrones C, F, and G, has been successfully isolated from fungal extracts using reversed-phase C18 HPLC. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the eluting compounds at specific wavelengths. cabidigitallibrary.orgzemdirbyste-agriculture.lt However, conventional HPLC methods have sometimes struggled to achieve baseline separation of certain co-eluting solanapyrones, such as B and C, necessitating method optimization or more advanced techniques. zemdirbyste-agriculture.lt

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Solanapyrone Analysis
ParameterDescriptionSource
Column TypeReversed-phase C18 zemdirbyste-agriculture.ltresearchgate.net
Mobile PhaseAcetonitrile (ACN) and water mixture zemdirbyste-agriculture.lt
DetectionDiode Array Detector (DAD) or UV Detector cabidigitallibrary.orgzemdirbyste-agriculture.lt
ApplicationSeparation, identification, and quantification of solanapyrones ucl.ac.ukzemdirbyste-agriculture.lt

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. ijsrtjournal.commalvernpanalytical.com It utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at much higher pressures than traditional HPLC systems. ijsrtjournal.comresearchgate.net This results in dramatically increased resolution, speed, and sensitivity. ijsrtjournal.comwaters.com

UPLC systems have been effectively applied in solanapyrone research to achieve superior separation. nih.gov For example, an Acquity UPLC system was used for the chromatographic separation of solanapyrones, confirming the presence or absence of peaks corresponding to these compounds by comparing retention times and spectra with known standards. nih.gov The enhanced resolving power of UPLC is particularly advantageous for complex fungal extracts containing multiple, structurally similar metabolites. The use of smaller particles leads to sharper and narrower peaks, which improves both separation and detection sensitivity, allowing for the analysis of compounds at lower concentrations. malvernpanalytical.com The transition from HPLC to UPLC can significantly shorten analysis times, from 30 minutes to as little as 5-10 minutes, while improving the quality of the results. ijsrtjournal.com

Mass Spectrometry for Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool in the study of natural products like this compound, offering unparalleled sensitivity and specificity for both identification and quantification. zemdirbyste-agriculture.lt When coupled with liquid chromatography, it provides a robust platform for analyzing complex mixtures. researchgate.net The primary advantage of MS is its ability to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. researchgate.net The HPLC component separates compounds in a mixture based on their physicochemical properties, after which the mass spectrometer serves as a highly specific and sensitive detector. spectrabase.com

In the context of solanapyrone research, LC-MS has proven essential for resolving challenges that older analytical methods could not overcome. For instance, studies on the solanapyrone family have shown that certain isomers, such as Solanapyrone B and Solanapyrone C, tend to co-elute during chromatographic separation, making them difficult to distinguish and quantify using standard UV detection. mycocentral.euuni.lu However, by passing the eluent from the chromatography column into a mass spectrometer, these co-eluting compounds can be readily distinguished based on their different molecular weights. mycocentral.eu This capability is crucial for accurately studying the production and distribution of specific solanapyrone compounds, including this compound, in biological or environmental samples. A simple, rapid, and robust LC-MS method was developed for the determination of solanapyrones, highlighting the technique's suitability for this class of compounds. chemspider.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and structural confirmation to the analytical process. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion of interest, fragmenting it, and then analyzing the resulting product ions. This process of collision-induced dissociation (CID) generates a unique fragmentation pattern, or "fingerprint," for a given molecule, which can be used for definitive identification even in complex matrices.

For this compound, an LC-MS/MS analysis would involve:

Separation from other sample components via HPLC.

Ionization of this compound, typically forming a protonated molecule [M+H]⁺.

Selection of this specific precursor ion in the first mass analyzer.

Fragmentation of the selected ion in a collision cell.

Analysis of the resulting fragment ions in a second mass analyzer.

This method provides exceptional confidence in compound identification and is a cornerstone of modern metabolomics and natural product discovery. researchgate.net

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of natural products like solanapyrones. researchgate.net ESI is considered a "soft ionization" method because it transfers molecules from the liquid phase to the gas phase as intact ions with minimal fragmentation. This is highly advantageous as it typically results in a simple mass spectrum where the most prominent peak corresponds to the protonated molecule, [M+H]⁺, or other adducts like the sodiated molecule, [M+Na]⁺.

In the analysis of the solanapyrone family, positive-mode ESI-MS has been successfully used to identify and quantify various analogues. mycocentral.euuni.lu While direct experimental data for this compound is not detailed in the provided research, based on its molecular formula (C₁₈H₂₄O₄) and the behavior of its relatives, the expected ions can be predicted. The table below shows the observed protonated molecules for Solanapyrones A, B, and C from a key study, along with the theoretical value for this compound. mycocentral.eu

CompoundMolecular FormulaObserved/Theoretical [M+H]⁺ (m/z)Reference
Solanapyrone AC₁₈H₂₂O₄303.0 mycocentral.eu
Solanapyrone BC₁₈H₂₂O₃287.0 mycocentral.eu
Solanapyrone CC₁₈H₂₅NO₅332.0 mycocentral.eu
This compoundC₁₈H₂₄O₄305.175

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-flight mass spectrometry (TOF-MS) is an analyzer that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube of a known length. Lighter ions travel faster and reach the detector sooner than heavier ions with the same charge. A key advantage of TOF-MS is its ability to provide high-resolution and high-mass-accuracy data. uni.luchemspider.com

This high mass accuracy allows for the confident determination of a compound's elemental composition. For example, in a study of metabolites from Ascochyta rabiei, LC/TOF-MS was used to measure the accurate mass of a newly discovered metabolite related to the solanapyrone family, determining its formula to be C₁₈H₂₂O₅. mycocentral.euuni.lu For this compound (C₁₈H₂₄O₄), a TOF analyzer would be able to measure the mass of its protonated ion ([M+H]⁺) with sufficient accuracy (e.g., 305.1753) to confirm its elemental formula and distinguish it from other compounds with similar nominal masses.

Multiple Reaction Monitoring (MRM) for Enhanced Sensitivity

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantitative technique performed on a tandem mass spectrometer. Instead of scanning a full range of masses, the instrument is set to detect one or more specific, predefined fragmentation events, known as "transitions." mycocentral.eu A transition consists of a precursor ion mass and a specific product ion mass that is formed from the precursor's fragmentation.

Because the mass spectrometer only allows ions from these specific transitions to reach the detector, chemical noise from the sample matrix is significantly reduced, leading to a much-improved signal-to-noise ratio and lower limits of quantification. This makes MRM the gold standard for trace-level quantification in complex biological and environmental samples.

For a quantitative assay of this compound, one would first identify a stable and intense fragment ion from its MS/MS spectrum. The MRM method would then be configured to continuously monitor the transition from the this compound precursor ion to that fragment ion.

CompoundPrecursor Ion (m/z)Hypothetical Product Ion (m/z)Description
This compound305.175e.g., 207.106This table illustrates a hypothetical MRM transition. The precursor ion, [M+H]⁺, is selected in the first quadrupole, fragmented, and a specific resulting product ion is selected in the third quadrupole for detection. The choice of product ion would be determined experimentally.

Spectrophotometric Quantification (e.g., UV Detection)

Spectrophotometric quantification, particularly using ultraviolet (UV) detection coupled with HPLC, is a widely used analytical method due to its simplicity, robustness, and lower cost compared to mass spectrometry. The principle relies on Beer-Lambert's law, where the absorbance of UV light by a compound at a specific wavelength is directly proportional to its concentration in the sample.

For quantification of this compound, a method would be developed by first determining its wavelength of maximum absorbance (λmax) by scanning a pure standard across the UV spectrum. A calibration curve would then be generated by plotting the absorbance of several standards of known concentrations against their concentration. The concentration of this compound in unknown samples can then be determined by measuring their absorbance and interpolating the value from the calibration curve.

However, a significant limitation of UV detection is its lack of specificity. If other compounds in the sample co-elute with the target analyte and also absorb light at the same wavelength, it can lead to inaccurate, overestimated results. This has been noted as a specific problem in the analysis of solanapyrones, where certain isomers are difficult to separate chromatographically, making quantification by UV detection challenging. mycocentral.eu While suitable for analyzing relatively pure samples, UV spectrophotometry is less reliable for complex mixtures without excellent chromatographic separation, a scenario where the specificity of mass spectrometry becomes a clear advantage.

Ecological Roles and Biotechnological Applications of Solanapyrones

Ecological Significance in Fungal Biology

The production of secondary metabolites by fungi is a key strategy for survival, competition, and niche adaptation. Solanapyrones, a class of polyketide-derived compounds, exemplify this, playing significant roles in the life cycle of the fungi that produce them.

Role in Inter-Fungal Competition (e.g., against saprotrophic fungi)

Solanapyrones have demonstrated notable antifungal properties, suggesting a primary role in mediating competitive interactions with other fungi, particularly in saprobic environments. researchgate.netnih.gov Research on Ascochyta rabiei, a pathogen of chickpea, has shown that it produces solanapyrone A to effectively suppress the growth of competing saprobic fungi commonly found in chickpea debris, such as species of Alternaria, Epicoccum, and Ulocladium. nih.govresearchgate.net In laboratory confrontation assays, wild-type A. rabiei strains inhibited these competitors, a capacity that was absent in mutants unable to produce solanapyrones. researchgate.net The direct detection of solanapyrone A in the zone of inhibition using advanced techniques like MALDI-imaging mass spectrometry confirms its direct role in this antagonistic interaction. nih.govresearchgate.net

While much of the research on antifungal activity has focused on solanapyrone A, other analogues also exhibit such properties. For instance, solanapyrone J has shown activity against Aspergillus flavus and Fusarium verticillioides. nih.govacs.orgnih.gov Solanapyrone E, along with its counterparts F and G, produced by an unidentified marine fungus, displayed toxicity towards the marine unicellular alga Dunaliella sp., indicating a role in inhibiting competing microorganisms in an aquatic environment. researchgate.net

Production Patterns: Saprobic vs. Parasitic Growth

The production of solanapyrones is closely linked to the fungus's lifestyle, with a distinct upregulation during the saprobic phase compared to the parasitic phase. nih.govresearchgate.net Chemical profiling and gene expression studies of A. rabiei have conclusively shown that solanapyrone A is specifically produced during its saprobic growth on dead plant matter, such as chickpea straw. nih.govresearchgate.netresearchgate.net In contrast, during the parasitic growth phase on a living host plant, the production of solanapyrones is minimal to non-existent. researchgate.netresearchgate.net

This differential production is supported by the expression patterns of the solanapyrone biosynthesis genes. Key genes in the cluster, such as sol1 (polyketide synthase) and sol5 (Diels-Alderase), are highly expressed when the fungus grows saprobically. researchgate.netresearchgate.net Conversely, only trace amounts of transcripts for these genes are detected in infected plant tissues during parasitic growth. researchgate.net This indicates a specific activation of the solanapyrone biosynthetic pathway during the saprobic phase, where competition for resources is likely to be more intense. researchgate.net The use of xylan, a component of plant cell walls, as a carbon source has been shown to strongly support the production of solanapyrones, further linking their synthesis to the decomposition of plant debris. mdpi.com

Association with Fungal Fruiting Body Formation

There is a strong correlation between the production of solanapyrones and the formation of fungal reproductive structures, specifically asexual fruiting bodies known as pycnidia in A. rabiei. nih.govresearchgate.net The expression of the sol5 gene, which catalyzes the final step in solanapyrone biosynthesis, is specifically associated with the development of these fruiting bodies on certain substrates. nih.govresearchgate.net The timing of solanapyrone A detection coincides with pycnidial development, and transcripts of the biosynthetic genes accumulate during this reproductive phase. researchgate.net This suggests that solanapyrones may play a protective role for the developing fruiting bodies and the spores within, safeguarding them from competing microbes in the soil and plant debris. researchgate.net

Potential for Biocatalysis

The unique enzymatic reactions involved in the biosynthesis of solanapyrones have attracted significant interest for their potential applications in biocatalysis and synthetic chemistry.

Engineering of Diels-Alderase Enzymes for Synthetic Chemistry

The biosynthesis of solanapyrones involves a key [4+2] cycloaddition reaction, a Diels-Alder reaction, which is a powerful tool in synthetic organic chemistry for the formation of cyclic compounds. researchgate.netjst.go.jp The discovery of solanapyrone synthase (SPS), encoded by the sol5 gene, as the enzyme responsible for this transformation represented the first report of a natural Diels-Alderase. researchgate.netjst.go.jpnih.gov

SPS is a bifunctional flavin-dependent oxidase that catalyzes both the oxidation of the precursor prosolanapyrone II to prosolanapyrone III and its subsequent intramolecular Diels-Alder cyclization to form solanapyrones A and D. nih.govuniprot.org The ability of a single enzyme to perform both oxidation and a highly stereoselective cycloaddition makes it a valuable target for protein engineering. nih.gov Understanding the mechanism of these natural cycloaddition catalysts is crucial for customizing them for various synthetic applications. researchgate.net Engineered Diels-Alderases could offer sustainable and efficient alternatives to traditional chemical synthesis, which often requires harsh conditions. annualreviews.org The development of protein catalysts for the Diels-Alder reaction remains a major goal, offering greener routes to high-value molecules. annualreviews.org

Utilization of Fungal Hosts for Bioactive Compound Production

Fungi are prolific producers of a vast array of secondary metabolites, and harnessing this capability through cultivation and genetic engineering is a cornerstone of biotechnology. nih.govresearchgate.net Fungal hosts that naturally produce solanapyrones, such as Alternaria solani and Ascochyta rabiei, serve as the primary source for these compounds. acs.orgnih.gov

The heterologous expression of biosynthetic gene clusters in well-characterized fungal hosts is a powerful strategy for producing natural products. The solanapyrone biosynthetic gene cluster has been successfully expressed in the model fungus Aspergillus oryzae. nih.govresearchgate.net This approach not only allows for the production of solanapyrones in a different host but also facilitates the study of the biosynthetic pathway and the function of individual enzymes. jst.go.jpnih.gov However, heterologous production can sometimes lead to unexpected side reactions caused by the host's native enzymes, which can modify the target compound. nih.gov

To overcome such challenges and improve yields, the concept of a "clean host" has been developed. nih.gov In A. rabiei, strains have been engineered by deleting native genes responsible for the production of interfering secondary metabolites, such as the polyketide synthase gene for melanin (B1238610) (pks1) and the solanapyrone synthase gene (sol1). researchgate.netnih.gov By removing these competing pathways, the metabolic flux can be redirected towards the production of a desired bioactive compound introduced via heterologous expression. nih.gov This strategy, combined with optimizing culture conditions using agricultural wastes like soy hull pellets as substrates, aims to develop sustainable and efficient fungal biorefineries for the production of valuable compounds. nih.gov

Future Research Trajectories in Solanapyrone Chemistry and Biology

Elucidating Undefined Roles of Biosynthetic Genes (e.g., Sol3)

The solanapyrone biosynthetic gene cluster (BGC), typically comprising six genes (sol1–sol6), has been identified in fungi such as Alternaria solani and Ascochyta rabiei. nih.govacs.orgnih.gov While the functions of most genes have been assigned—including the polyketide synthase (sol1), a transcription factor (sol4), and the remarkable Diels-Alderase (sol5)—the precise role of the sol3 gene remains ambiguous. nih.govresearchgate.net

Initially proposed to encode a dehydrogenase responsible for converting solanapyrone A into the less phytotoxic solanapyrone B, this function has been questioned as solanapyrone B is not consistently detected in culture filtrates of producing organisms like A. rabiei. nih.gov This discrepancy highlights a critical gap in our knowledge of the biosynthetic pathway. Future research must focus on targeted gene knockout experiments, heterologous expression of sol3, and in vitro enzymatic assays with potential substrates to definitively establish its catalytic function. Unraveling the role of Sol3 is crucial for a complete understanding of solanapyrone metabolism and the diversification of its chemical structures.

Comprehensive Comparative Genomic Analysis of Solanapyrone Clusters

The discovery of solanapyrone BGCs in different fungal species, which occupy distinct ecological niches, presents a valuable opportunity for comparative genomics. nih.govasm.org Studies on A. rabiei have revealed that its solanapyrone cluster is located in a dynamic, AT-rich subtelomeric region, surrounded by transposable elements. nih.govasm.orgresearchgate.net This genomic environment is often associated with rapid evolution and adaptation.

Future investigations should aim to sequence and compare a broader range of solanapyrone BGCs from diverse fungal sources. Such analyses could reveal:

Variations in gene content and organization.

Evolutionary relationships between the clusters.

The potential for horizontal gene transfer. nih.gov

Correlations between genetic variations and the specific solanapyrone analogues produced by each fungus.

This comparative approach will not only shed light on the evolution of secondary metabolite biosynthesis but may also provide predictive tools to identify novel solanapyrone producers and anticipate their chemical output based on genomic data.

Detailed Mechanistic Enzymology of Key Biosynthetic Enzymes (e.g., Sol5 Diels-Alderase)

The Sol5 enzyme stands out as a pivotal discovery in natural product biosynthesis, representing one of the first confirmed natural Diels-Alderases. nih.govnih.govresearchgate.net It uniquely catalyzes both an oxidation step and the subsequent intramolecular [4+2] cycloaddition to form the characteristic dehydrodecalin core of solanapyrones. nih.govresearchgate.netresearchgate.net Purified recombinant Sol5 has been shown to convert the achiral precursor, prosolanapyrone II, into (-)-solanapyrone A. nih.gov

Despite this, the detailed catalytic mechanism remains a subject of intense research. acs.org Key unanswered questions include whether the cycloaddition is a concerted pericyclic reaction or a stepwise process. acs.org Future research should prioritize obtaining a high-resolution crystal structure of Sol5, both alone and in complex with its substrate. acs.org This structural data, combined with site-directed mutagenesis, advanced spectroscopic techniques, and computational modeling, will be instrumental in identifying the key amino acid residues that facilitate the reaction and understanding how the enzyme achieves its remarkable stereoselectivity. acs.orgnih.gov

Further Exploration of Solanapyrone E Analogues and Derivatives

The solanapyrone family is far more extensive than the initially discovered compounds A, B, and C. A growing number of analogues, including solanapyrones D through T, have been isolated from various fungi. acs.orgnih.govnih.govnih.gov This natural diversity underscores the biosynthetic plasticity of the pathway and provides a rich scaffold for chemical exploration.

Future work should focus on several key areas:

Total Synthesis: Developing novel and efficient synthetic routes to access not only the natural analogues but also designed derivatives that are not accessible through fermentation. Organocatalytic intramolecular Diels-Alder reactions have already proven to be a powerful tool in the asymmetric synthesis of solanapyrone D. researchgate.net

Semisynthesis: Using the naturally produced solanapyrones as starting materials for chemical modification to create libraries of new derivatives. nih.govmdpi.comresearchgate.net

Biological Evaluation: Systematically screening these new analogues and derivatives for a wide range of biological activities to establish structure-activity relationships (SAR). This could lead to the identification of compounds with enhanced potency or novel therapeutic applications. nih.gov

Identification of Novel Biological Targets and Modes of Action (Beyond DNA Polymerases)

The initial biological characterization of solanapyrone A identified it as a selective inhibitor of mammalian DNA polymerases β and λ. acs.orgnih.gov It was found to bind to the N-terminal 8-kDa domain of polymerase β, competing with both the DNA template and nucleotide substrate. nih.gov However, the known activities of solanapyrones, such as phytotoxicity and antifungal action against competitors, suggest that they may interact with other biological targets. nih.govresearchgate.net

A critical direction for future research is the comprehensive identification of these targets to understand the full spectrum of solanapyrone bioactivity. researchgate.net Modern chemical biology and proteomics approaches, such as affinity chromatography-mass spectrometry and activity-based protein profiling, can be employed to pull down binding partners from cell lysates. researchgate.net Elucidating these alternative modes of action could open up new therapeutic possibilities for solanapyrone scaffolds in areas beyond cancer, potentially in agriculture or as antifungal agents. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

Detecting and quantifying solanapyrones, particularly in complex biological or environmental matrices, can be challenging. MALDI-imaging mass spectrometry has been successfully used to visualize the distribution of solanapyrone A in fungal competition zones, but this technique is not broadly quantitative. researchgate.net

The development of more sensitive and robust analytical methods is essential for pharmacokinetic studies, environmental monitoring, and quality control of fermentation processes. Future efforts should focus on:

High-Resolution Mass Spectrometry (HRMS): Employing techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry coupled with liquid chromatography (LC-MS) for highly sensitive and specific detection. nih.govjchemrev.com

Advanced Sample Preparation: Creating optimized extraction and clean-up protocols to isolate trace amounts of solanapyrones from complex samples.

Metabolomic Profiling: Using untargeted and targeted mass spectrometry-based metabolomics to identify and quantify a wide range of solanapyrone analogues simultaneously. nih.govmdpi.com

These advanced techniques will be crucial for understanding the distribution, stability, and metabolism of solanapyrones in various systems.

Expanding the Understanding of Solanapyrone Diversity from Underexplored Fungal Sources

Solanapyrones and their analogues have been isolated from a diverse array of fungi, including plant pathogens (Alternaria, Ascochyta), endophytic fungi (Nigrospora sp., Alternaria tenuissima), and fungi from marine environments. acs.orgnih.govnih.govnih.govfrontiersin.org This suggests that the genetic blueprint for solanapyrone production is more widespread than initially thought.

A significant opportunity lies in bioprospecting underexplored fungal habitats. Endophytic fungi, which reside within plant tissues, and marine-derived fungi are known to be prolific sources of novel secondary metabolites with unique chemical structures and biological activities. frontiersin.orgresearchgate.net A systematic investigation of these untapped sources, combining modern culture-based methods with genome mining and metabolomic analysis, is highly likely to yield novel solanapyrone analogues. nih.gov Discovering new structures from these unique ecological niches could provide compounds with novel bioactivities and further enrich our understanding of the chemical and biological diversity of this important natural product family.

Investigating Biosynthesis and Ecological Roles in Diverse Environments (e.g., marine)

The study of this compound, a polyketide metabolite, is entering a new phase, with a growing focus on its production and function in varied ecological settings, particularly in the underexplored marine environment. While initially identified from terrestrial fungi, the discovery of this compound and its analogs from marine-derived fungi has opened up new avenues of research into its biosynthesis and ecological significance. Future investigations are poised to unravel the unique aspects of its production in marine ecosystems and its specific roles in the intricate web of marine microbial interactions.

Biosynthesis in Marine Fungi: A Comparative Approach

The genetic blueprint for solanapyrone biosynthesis has been primarily studied in terrestrial fungi, such as Alternaria solani and Ascochyta rabiei. These studies have identified a biosynthetic gene cluster (BGC) responsible for the production of the solanapyrone core structure. A key area of future research will be to identify and characterize the this compound BGC in marine-producing fungi. Comparative genomic and transcriptomic analyses between marine and terrestrial solanapyrone producers will be crucial to understanding the evolutionary adaptations of this pathway to different environments.

Key Research Questions:

Genetic Architecture: How does the this compound biosynthetic gene cluster in marine fungi compare to its terrestrial counterparts in terms of gene content, organization, and regulation?

Enzymatic Variations: Are there novel enzymes or enzymatic activities in the marine biosynthetic pathway that contribute to the specific chemical features of this compound or its derivatives?

Environmental Influence: To what extent do marine environmental factors, such as salinity, pressure, and nutrient availability, influence the expression of the this compound BGC and the resulting metabolite production?

A comparative study of the biosynthetic pathways could reveal unique enzymatic modifications or regulatory mechanisms that have evolved in marine fungi. For instance, the presence of halogenating enzymes in marine environments could lead to the production of novel halogenated solanapyrone derivatives.

Ecological Roles of this compound in Marine Ecosystems

The known antialgal activity of this compound provides a starting point for understanding its ecological role. nih.gov However, its functions in the marine environment are likely to be more complex and multifaceted. Future research should aim to move beyond simple bioassays and investigate the ecological relevance of this compound in more complex and environmentally relevant contexts.

Potential Ecological Functions:

Allelopathy and Competition: this compound's toxicity towards certain microalgae suggests a role in chemical warfare, allowing the producing fungus to outcompete other microorganisms for resources and space. nih.gov Investigating its effects on a broader range of marine phytoplankton and bacteria will be critical.

Symbiotic Interactions: The production of this compound could be a factor in establishing and maintaining symbiotic relationships with marine host organisms, such as sponges or algae. The compound might protect the host from pathogens or fouling organisms.

Signaling Molecule: At sub-inhibitory concentrations, this compound could act as a signaling molecule, influencing the behavior and gene expression of other marine organisms.

To explore these roles, researchers will need to employ a combination of laboratory-based co-culture experiments and field-based studies. Metabolomic profiling of microbial communities in the presence and absence of this compound could reveal its impact on the chemical communication and metabolic state of the ecosystem.

Future Research Trajectories and Methodologies

To address the outstanding questions regarding the biosynthesis and ecological roles of this compound in diverse environments, a multidisciplinary approach is required. The table below outlines potential future research directions and the advanced methodologies that can be employed.

Research TrajectoryProposed MethodologiesExpected Outcomes
Comparative Genomics and Transcriptomics Whole-genome sequencing of marine this compound producers. Comparative analysis of biosynthetic gene clusters. RNA-sequencing under different environmental conditions.Identification of the marine this compound BGC. Understanding of the evolutionary adaptations and regulatory mechanisms of the biosynthetic pathway.
Functional Characterization of Biosynthetic Enzymes Heterologous expression of biosynthetic genes in model organisms. In vitro enzymatic assays. Structural biology of key enzymes.Elucidation of the precise enzymatic steps in this compound biosynthesis. Potential for engineering novel solanapyrone derivatives.
Ecological Metabolomics Co-culture experiments with relevant marine microorganisms (e.g., diatoms, bacteria). Mass spectrometry-based metabolomic profiling of interactions.Understanding the impact of this compound on the chemical ecology of microbial communities. Identification of potential synergistic or antagonistic interactions with other metabolites.
In Situ Analysis Sampling and analysis of natural marine microhabitats where this compound producers are found. Use of advanced imaging techniques (e.g., mass spectrometry imaging) to visualize the spatial distribution of this compound.Direct evidence of this compound production and its ecological role in the natural environment.

By pursuing these research trajectories, the scientific community can gain a deeper understanding of the chemical ecology of this compound and unlock its potential for various biotechnological applications. The unique chemical and biological properties of marine-derived natural products underscore the importance of exploring these fascinating and still largely untapped ecosystems.

Q & A

Basic: What experimental approaches are used to study the biosynthesis of Solanapyrone E in fungal pathogens?

Answer:
Researchers identify biosynthetic gene clusters (e.g., sol1–sol6) through homology-based sequencing, comparing known toxin-producing fungi like Alternaria solani and Ascochyta rabiei. Gene knockout mutants (e.g., sol4 or sol5 deletions) are generated to confirm toxin production pathways, with liquid chromatography-mass spectrometry (LC-MS) used to analyze intermediates like prosolanapyrone II . For example, sol5 deletion in A. rabiei abolished solanapyrone production but accumulated precursors, confirming enzymatic roles .

Basic: How is this compound’s inhibitory activity on DNA polymerases mechanistically characterized?

Answer:
Kinetic assays with purified enzymes (e.g., rat DNA polymerase β) are performed using template-primer DNA (e.g., poly(dA)/oligo(dT)) and dNTP substrates. Competitive inhibition is assessed via Dixon plots, calculating inhibition constants (Ki). For Solanapyrone A (structurally analogous to E), Ki values of 6.8 μM (DNA template competition) and 22 μM (dTTP substrate competition) were observed, suggesting preferential binding to the polymerase’s DNA-binding domain .

Advanced: How can researchers resolve contradictions regarding this compound’s role in fungal pathogenicity?

Answer:
Despite sol4/sol5 knockout mutants in A. rabiei showing no virulence reduction in chickpea seedlings, toxicity assays reveal this compound damages plant tissues. To reconcile this, researchers propose context-dependent roles (e.g., toxin function under specific stress conditions) or redundant virulence mechanisms. Comparative transcriptomics during host infection and environmental stress (e.g., pH, nutrient deprivation) can identify regulatory cross-talk .

Advanced: What methodologies are employed to synthesize this compound and validate its stereochemical purity?

Answer:
Total synthesis involves domino Michael reactions to construct the trisubstituted α-pyrone core. For (-)-Solanapyrone E, enantioselective catalysis ensures correct stereochemistry, validated via nuclear magnetic resonance (NMR) coupling constants and circular dichroism (CD) spectroscopy. Intermediate purity is confirmed by high-performance liquid chromatography (HPLC), with bioactivity compared to natural isolates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Based on analogs like Solanapyrone A, researchers must use PPE (nitrile gloves, lab coats), chemical fume hoods, and eye protection (goggles). Dust generation is minimized via solvent-based handling. Acute toxicity (OSHA Category 4) mandates emergency protocols: eye exposure requires 15-minute flushing, and contaminated clothing must be removed immediately .

Advanced: How can computational modeling enhance understanding of this compound’s interaction with DNA repair enzymes?

Answer:
Molecular docking simulations (e.g., AutoDock Vina) model this compound’s binding to human DNA polymerase λ’s N-terminal domain. Energy minimization and molecular dynamics (MD) trajectories (e.g., GROMACS) predict competitive inhibition at the DNA-binding site. Experimental validation involves mutagenesis of key residues (e.g., Lys35, Arg47) to assess binding affinity changes via surface plasmon resonance (SPR) .

Basic: What analytical techniques quantify this compound in complex biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimized using deuterated internal standards. Extraction protocols involve acetonitrile-based protein precipitation for fungal lysates or plant tissues, followed by solid-phase extraction (SPE) cleanup. Limit of detection (LOD) is typically ≤10 ng/mL .

Advanced: How do researchers address discrepancies in this compound’s reported bioactivity across studies?

Answer:
Meta-analyses control for variables like solvent choice (DMSO vs. ethanol), assay pH, and cell line viability endpoints. Dose-response curves are reanalyzed using standardized metrics (e.g., IC50 normalization). Collaborative inter-laboratory studies with shared reference samples improve reproducibility .

Basic: What genetic tools are used to study this compound regulation in fungal species?

Answer:
CRISPR-Cas9-mediated gene editing disrupts putative regulators (e.g., sol4, a transcription factor). Promoter-reporter fusions (e.g., GFP under the sol5 promoter) track expression dynamics under stress. RNA-seq identifies co-expressed genes, revealing pathway-specific regulators .

Advanced: How can systems biology approaches elucidate this compound’s ecological role beyond pathogenicity?

Answer:
Multi-omics integration (genomics, metabolomics, and metatranscriptomics) of soil microbiomes identifies this compound’s interactions with non-host organisms. Stable isotope probing (SIP) traces carbon flow from fungal producers to microbial consumers, suggesting allelopathic or signaling functions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.